Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-
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Overview
Description
Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]- is a complex organic compound that features a unique combination of functional groups, including a nitrophenylhydrazono group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenylhydrazine with a suitable acetonitrile derivative, followed by cyclization with a thiazole precursor. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenylhydrazono group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism by which Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]- exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazono derivatives and thiazole-containing molecules. Examples include:
- Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-methylphenyl)thiazol-2-yl]-
- Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-chlorophenyl)thiazol-2-yl]-
Uniqueness
What sets Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]- apart is its specific combination of functional groups, which may confer unique chemical reactivity and potential applications. Its structural features may also influence its physical properties, such as solubility and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H13N5O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2E)-4-(4-methylphenyl)-N-(4-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13N5O2S/c1-12-2-4-13(5-3-12)17-11-26-18(20-17)16(10-19)22-21-14-6-8-15(9-7-14)23(24)25/h2-9,11,21H,1H3/b22-16+ |
InChI Key |
MZXIWOPTILIRRP-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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